molecular formula C23H21F3O6 B3012849 Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 846580-47-0

Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Cat. No.: B3012849
CAS No.: 846580-47-0
M. Wt: 450.41
InChI Key: DGIJBRDRQJFYHY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a useful research compound. Its molecular formula is C23H21F3O6 and its molecular weight is 450.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies on Marine Drugs

Research on 4H-Chromene-2-carboxylic acid ester derivatives, like tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate, explores their potential in marine drug development, especially for antitumor applications. These derivatives are studied for their role in the structural-activity relationship of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).

Chromene Derivatives in Organic Chemistry

The synthesis of chromene derivatives, such as those involving tert-butyl groups, is significant in organic chemistry. These syntheses often involve condensation reactions and are integral in creating complex organic compounds with potential applications in medicinal chemistry (Velikorodov et al., 2014).

OLED Applications

Some tert-butyl chromene derivatives are studied for their use in organic light-emitting diodes (OLEDs). These studies focus on synthesizing red iridium(iii) complexes with specific structures, demonstrating the potential of such compounds in advanced electronic applications (Su & Zheng, 2019).

Antiproliferative Activities in Cancer Research

The antiproliferative activities of isoflavones derivatives, including those with tert-butyl groups, are significant in cancer research. These compounds are tested for their effectiveness in inhibiting cancer cell growth, offering insights into potential cancer therapies (Kohen et al., 2007).

Catalysis in Synthetic Chemistry

Tert-butyl chromene derivatives are used in catalysis, specifically in Michael addition reactions. These reactions are crucial for synthesizing compounds like Warfarin and its analogues, highlighting the importance of such derivatives in medicinal chemistry (Alonzi et al., 2014).

Synthesis of Bioactive Compounds

These compounds are also involved in the synthesis of bioactive molecules, such as trachyspic acid, a tumor cell heparanase inhibitor. The process often involves complex reactions, demonstrating the compound's versatility in synthesizing biologically significant molecules (Morokuma et al., 2008).

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. Given its complex structure, it may interact with multiple targets in a biological system, leading to a variety of effects. It’s also possible that the compound could undergo metabolic transformations in the body, leading to the formation of active metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. Its bioavailability, half-life, and clearance rate in the body are unknown. These properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the body’s metabolic processes .

Properties

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3O6/c1-22(2,3)32-18(27)12-30-15-9-10-16-17(11-15)31-21(23(24,25)26)19(20(16)28)13-5-7-14(29-4)8-6-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIJBRDRQJFYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.